



Application Note and Protocol: Antibody Labeling with PC Azido-PEG3-NHS Carbonate Ester

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Compound of Interest		
Compound Name:	PC Azido-PEG3-NHS carbonate	
	ester	
Cat. No.:	B13716296	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the covalent labeling of antibodies with **PC Azido-PEG3-NHS Carbonate Ester**. This heterobifunctional, photocleavable (PC) linker contains an N-hydroxysuccinimide (NHS) carbonate ester for reaction with primary amines, a terminal azide group for subsequent bioorthogonal click chemistry, and a polyethylene glycol (PEG) spacer to enhance solubility. The protocol details the necessary steps from antibody preparation to the purification and characterization of the final azide-labeled antibody conjugate, which can then be used in a variety of downstream applications, including the construction of antibody-drug conjugates (ADCs) or fluorescent imaging probes.

Introduction

N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules that contain primary amines, such as the N-terminus of a polypeptide or the side chain of lysine residues.[1][2] The reaction between an NHS ester and a primary amine forms a stable amide bond.[1][2] The **PC Azido-PEG3-NHS Carbonate Ester** is a versatile linker that leverages this chemistry while incorporating additional functionalities:



- NHS Carbonate Ester: An amine-reactive group that forms a stable covalent bond with primary amines on the antibody. The labeling procedure for NHS carbonates is equivalent to that for NHS esters.[3]
- Azide Group (N₃): A bioorthogonal handle that allows for subsequent, highly specific "click chemistry" reactions with alkyne-containing molecules (e.g., via CuAAC or SPAAC).[4][5][6]
 This enables the attachment of payloads, fluorophores, or other molecules without affecting the antibody's structure.
- PEG3 Spacer: A short polyethylene glycol chain that improves the solubility and reduces the potential immunogenicity of the resulting conjugate.[4]
- Photocleavable (PC) Linker: This feature allows for the release of the conjugated molecule upon exposure to near-UV light, providing temporal and spatial control in drug delivery or imaging applications.[7][8][9]

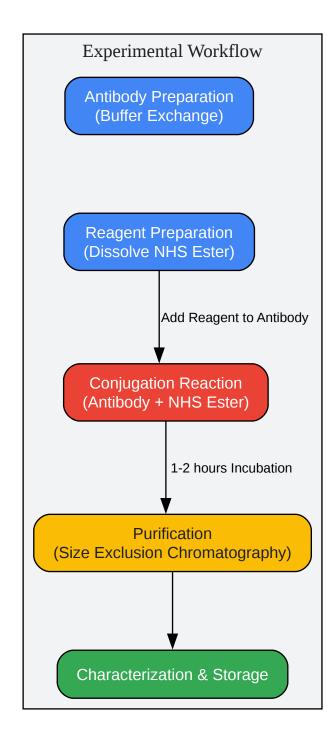
This protocol provides a step-by-step methodology for the efficient and controlled labeling of antibodies using this reagent.

Reaction Principle and Workflow

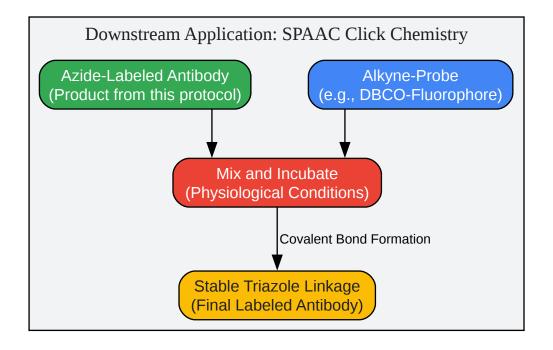
The labeling process involves the reaction of the NHS carbonate ester with the ε -amino groups of lysine residues on the antibody surface. This reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and thus more nucleophilic.[1][10] Following the conjugation reaction, unreacted linker is removed to yield a purified azide-functionalized antibody ready for downstream applications.

Visualizing the Workflow and Chemistry









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